molecular formula C12H16N2O B015794 N-Methylcytisine CAS No. 486-86-2

N-Methylcytisine

Cat. No.: B015794
CAS No.: 486-86-2
M. Wt: 204.27 g/mol
InChI Key: CULUKMPMGVXCEI-ZJUUUORDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylcytisine can be synthesized through various methods. One approach involves the nitration of cytisine followed by reduction. For example, nitration with sodium nitrate in concentrated sulfuric acid can yield nitro derivatives, which are then reduced using catalytic hydrogenation over palladium on carbon to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are commonly used for the separation and purification of this compound from plant extracts .

Chemical Reactions Analysis

Chemical Reactions

  • Alkylation: Alkylation of the N3-position of cytosine accelerates deamination of the nucleobase . For example, deamination of 3-methyl-2′-deoxycytidine occurs 4000 times faster than the same reaction in the native nucleoside . Alkylation at the N1-position of 2′-deoxyadenosine nucleosides typically leads to a Dimroth rearrangement rather than deamination .
  • Oxidative Cleavage: (+)-Kuraramine can be synthesized via oxidative cleavage of (-)-N-methylcytisine .
  • Diels-Alder Reaction: 12-N-methylcytisine selectively reacts with N-phenylmaleimide (NPM), resulting in the formation of thermodynamically stable adducts .
  • Formylation: Direct formylation of the 2-pyridone core of 3-N-methylcytisine can be achieved via electrophilic formylation .

Chromatographic Analysis

  • HPLC Optimization : High-performance liquid chromatography (HPLC) methods have been developed for the analysis of cytisine and N-methylcytisine in plant extracts . The choice of stationary phase and mobile phase composition is crucial for optimal chromatographic parameters .
  • Stationary Phases : Alkyl-bonded stationary phases (C18 or C8) in reverse phase (RP)HPLC systems result in short retention times because cytisine is a polar molecule . Hydrophilic interaction chromatography (HILIC) or ion exchange chromatography (IEC) are alternatives .
  • HILIC : In HILIC, retention mechanisms combine hydrophilic, ion exchange, and hydrophobic interactions. Columns with silica, aminopropyl, and polyhydroxy stationary phases can be used .
  • SCX Column : A strong cation exchange (SCX) column with a mobile phase of 25% acetonitrile and formic buffer at pH 4.0 provides full separation of this compound and symmetrical peaks .

Table 1: Comparison of Chromatographic Systems for Cytisine and this compound

ColumnMobile PhaseCytisineThis compound
tRAs
Hydro-RP5% MeCN + 20% acetate buffer at pH 3.51.695.87
5% MeCN + H2O + 0.025 M NaBF410.100.82
5% MeCN + H2O + 0.025 M NaPF62.67*
5% MeCN + H2O + 0.025 M IL BF43.41*
5% MeCN + H2O + 0.025 M IL PF64.36*
Polar RP5% MeCN + 20% acetate buffer at pH 3.53.490.63
5% MeCN + H2O + 0.025M NaBF44.85*
5% MeCN + H2O + 0.025 M NaPF69.930.73
5% MeCN + H2O + 0.025 M IL BF45.99*
5% MeCN + H2O + 0.025 M IL PF64.881.16
HILIC A90% MeCN + formic buffer at pH 4.04.081.09
HILIC B90% MeCN + formic buffer at pH 4.02.58*
HILIC N90% MeCN + formic buffer at pH 4.08.001.10
SCX25% MeCN + formic buffer at pH 4.012.431.15

* fuzzy peak.

Biological Activity and Cytotoxicity

This compound exhibits various biological activities, including acting as a selective ligand for nicotinic receptors . Research indicates this compound possesses hypoglycemic, analgesic, and anti-inflammatory properties . Cytotoxic activity of plant extracts containing this compound has been observed, although this compound itself did not exhibit significant antiproliferative activities against tested human cancer cells, suggesting other components in the plant extracts are responsible for the observed cytotoxicity .

Scientific Research Applications

Neuropharmacology

N-Methylcytisine has shown promise in neuropharmacological research, particularly concerning its interaction with nicotinic acetylcholine receptors (nAChRs). Studies suggest that NMC and its derivatives may serve as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism involves inhibition of acetylcholinesterase, which enhances cholinergic transmission in the brain .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving a dextran sulfate sodium (DSS)-induced colitis model demonstrated that NMC ameliorated clinical symptoms and reduced inflammatory markers such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines (TNF-α and IL-6) in the colon . The suppression of NF-κB signaling pathways was identified as a key mechanism behind its anti-inflammatory effects.

Cytotoxicity Studies

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that NMC exhibited lower toxicity against normal cells compared to established chemotherapeutics like cisplatin, indicating a potentially safer profile . The compound demonstrated significant antiproliferative activity against lung cancer cells (NCI-H358) and neuroepithelioma cells (SK-N-MC), with IC50 values below 10 mM .

Analytical Methods for Detection

The analysis of this compound in plant extracts has been optimized using chromatographic techniques. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) have been employed to quantify NMC alongside other alkaloids in complex mixtures . These methods enable precise determination of alkaloid concentrations, facilitating further research into their biological activities.

Summary of Findings

Application AreaKey Findings
Neuropharmacology Potential treatment for Alzheimer's and Parkinson's; inhibition of acetylcholinesterase
Anti-Inflammatory Ameliorates DSS-induced colitis; reduces MPO activity and pro-inflammatory cytokines
Anticancer Exhibits cytotoxicity against cancer cell lines; induces apoptosis through ROS modulation
Analytical Techniques HPLC-DAD and HPLC-QTOF-MS used for quantification in plant extracts

Case Studies

  • Dextran Sulfate Sodium-Induced Colitis Model
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Results : Significant reduction in clinical symptoms and inflammatory markers was observed after treatment with NMC.
    • : Supports the potential use of NMC in treating inflammatory bowel diseases.
  • Cytotoxicity Against Cancer Cell Lines
    • Objective : To assess the cytotoxic properties of this compound on various cancer cell lines.
    • Results : NMC demonstrated lower cytotoxicity against normal cells compared to cisplatin while maintaining efficacy against cancer cells.
    • : Indicates a favorable therapeutic index for further development.

Comparison with Similar Compounds

    Cytisine: A closely related quinolizidine alkaloid with similar biological activities.

    Lupinine: Another quinolizidine alkaloid with neuropharmacological properties.

    Sparteine: Known for its use in medicinal chemistry and similar structural features.

Uniqueness: N-Methylcytisine is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potential nootropic and antihypoxic activities . Its distinct chemical structure allows for selective interactions that are not observed with other similar compounds.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are used to characterize N-Methylcytisine, and what key parameters are reported?

Answer: this compound is characterized using:

  • FTIR and UV-Vis Spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and electronic transitions. B3LYP/6-311++G** computational models validate experimental spectra .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra (e.g., chemical shifts for methyl groups and aromatic protons) are compared with theoretical predictions to confirm molecular structure .
  • X-ray Crystallography : High-resolution data (e.g., sinθ/λ up to 1.0 Å⁻¹) refine atomic positions and displacement parameters. Tables report bond lengths, angles, and thermal parameters (e.g., anisotropic ADPs for non-H atoms) .

Key Table :

TechniqueKey ParametersSource Evidence
FTIR/UVVibrational modes, λ_max (e.g., 260 nm)
X-raysinθ/λ range, R-factors, ADPs
NMRδ (ppm) for CH₃, aromatic H/C

Q. What in vitro/in vivo models are used to study this compound’s neuroregenerative effects?

Answer:

  • Calcium Signaling Assays : Measure intracellular Ca²⁺ flux (e.g., fluorometric dyes) to link this compound to axonal regeneration via pathways like MAPKKK dlk-1 and mTORC1 .
  • Neurite Outgrowth Models : Dorsal root ganglion (DRG) cultures assess axon elongation under hypoxic or injury-mimicking conditions .
  • Behavioral Tests : Rodent models evaluate motor recovery post-CNS injury, comparing this compound to controls (e.g., Piracetam) for antihypoxant activity .

Advanced Research Questions

Q. How do charge density distributions and molecular interactions in this compound crystals explain its reduced α4β2 receptor affinity compared to cytisine?

Answer:

  • High-Resolution X-ray Diffraction : Reveals weaker N–H···O hydrogen bonds in this compound (ρ(CP) = 0.02–0.05 eÅ⁻³ vs. 0.05–0.08 eÅ⁻³ in cytisine) due to steric hindrance from the methyl group .
  • Topological Analysis (AIM Theory) : Identifies critical differences in Laplacian values (∇²ρ) at bond critical points (BCPs), particularly at C=O and C–N sites, affecting electrostatic complementarity with Tyr-91/Trp-145 in α4β2 receptors .
  • Electrostatic Potential Maps : this compound exhibits lower dipole moments (e.g., ~4.5 D vs. ~6.5 D in cytisine), reducing polar interactions with receptor pockets .

Key Table :

PropertyCytisineThis compoundSource Evidence
Strongest H-bond (ρ)0.08 eÅ⁻³ (N–H···O)0.05 eÅ⁻³ (C–H···O)
Dipole Moment~6.5 D~4.5 D
Receptor AffinityHigh (Kd = 50 nM)Low (Kd > 100 nM)

Q. How do molecular docking studies reconcile discrepancies between computational predictions and experimental binding data for this compound?

Answer:

  • Docking Protocols : Rigid vs. flexible receptor models (e.g., AutoDock Vina vs. induced-fit docking) account for conformational changes in α4β2 nicotinic receptors. This compound’s partial agonist behavior is validated using binding free energy (ΔG) calculations .
  • Validation via NMR/UV Data : Experimental chemical shifts (e.g., 13C^{13}\text{C} for C=O) are compared with docked poses to refine charge parameters in force fields (e.g., AMBER) .
  • Contradiction Resolution : Discrepancies in H-bonding (predicted vs. crystallographic) are addressed by incorporating solvent effects (e.g., implicit water models) and post-docking MD simulations .

Q. What methodologies resolve contradictions in reported molecular interactions (e.g., H···H contacts) in this compound crystals?

Answer:

  • Residual Density Analysis (RDA) : Quantifies model deficiencies via fractal dimension analysis of electron density maps. Symmetrical RDA plots (Fig. 1 in ) confirm minimal systematic errors.
  • Multipole Refinement (Hansen-Coppens Model) : Differentiates thermal motion (ADPs) from bonding effects by refining κ/κ’ parameters for H atoms (restrained to 1.13 and 1.29, respectively) .
  • Comparative Topology : Contrasts BCPs (e.g., ρ = 0.050 eÅ⁻³ for H···H in this compound) with cytisine’s N–H···O networks to validate weak interactions .

Q. How do structural modifications (e.g., methylation) alter this compound’s pharmacokinetic properties compared to cytisine?

Answer:

  • LogP Measurements : this compound’s increased lipophilicity (e.g., LogP ~1.8 vs. ~1.2 for cytisine) enhances blood-brain barrier permeability, assessed via HPLC retention times .
  • Metabolic Stability Assays : Liver microsome studies quantify CYP450-mediated degradation (t₁/₂ > 2 hrs vs. <1 hr for cytisine) .
  • In Silico Predictions : QSAR models correlate methylation with prolonged half-life (e.g., VolSurf+ descriptors) .

Guidelines for Rigor :

  • Follow NIH preclinical standards for experimental replication (e.g., animal model sample sizes, blinding) .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies .
  • Validate contradictory data via multi-method approaches (e.g., XRD + AIM + docking) .

Properties

CAS No.

486-86-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1

InChI Key

CULUKMPMGVXCEI-ZJUUUORDSA-N

SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2

Isomeric SMILES

CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2

Appearance

Brown powder

Key on ui other cas no.

63699-79-6
486-86-2

Pictograms

Irritant

Synonyms

N-methyl-cytisine
N-methylcytisine
N-methylcytisine, monohydrochloride, (1S)-isomer
N-methylcytisine, monohydroiodide, (1R-cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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